1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine
Description
This compound is a hybrid heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a pyrrolo[2,3-b]pyridine moiety via a partially saturated tetrahydropyridine ring. Its structural complexity arises from the fusion of three distinct heterocycles, which confer unique electronic and steric properties. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in kinase inhibition, particularly in targeting Janus kinases (JAKs) and cyclin-dependent kinases (CDKs) . The pyrrolo[2,3-b]pyridine component, a bioisostere of purine, enhances binding affinity to ATP-binding pockets in enzymes . Synthetically, such compounds are often prepared via multicomponent reactions in ionic liquid solvents, as demonstrated in analogous pyrazolo-pyridine syntheses .
Properties
IUPAC Name |
4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-2-12-13(8-19-15(12)18-5-1)11-3-6-24(7-4-11)17-14-9-22-23-16(14)20-10-21-17/h1-3,5,8-10H,4,6-7H2,(H,18,19)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSGPFSMHVXPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC=N3)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938815-88-4 | |
| Record name | 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving hydrazine derivatives and β-diketones. The pyrrolo[2,3-b]pyridine moiety can be introduced via palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the compound
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine typically involves multi-step reactions that create the necessary heterocyclic frameworks. The compound features a pyrazolo-pyrimidine and a pyrrolo-pyridine moiety fused to a tetrahydropyridine ring. The structural complexity allows for diverse substituent modifications that can influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazolo derivatives. For instance, compounds based on pyrazolo[3,4-d]pyrimidine scaffolds have shown effectiveness as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and cell proliferation. This inhibition can lead to significant cytotoxic effects against various cancer cell lines, particularly those resistant to traditional antifolates like methotrexate .
Tyrosine Kinase Inhibition
Research indicates that derivatives of pyrazolo compounds are promising scaffolds for developing tyrosine kinase inhibitors (TKIs). These inhibitors play a crucial role in cancer therapy by blocking the signaling pathways that lead to tumor growth and metastasis. The structural features of this compound may be optimized to enhance its TKI activity .
Neuroprotective Effects
Some studies suggest that compounds with similar structures exhibit neuroprotective properties. They may modulate neurotransmitter systems or protect neurons from oxidative stress and apoptosis. This potential makes them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. Their ability to inhibit bacterial growth suggests potential applications in developing new antibiotics or adjuvants to existing antimicrobial therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as protein kinases and phosphodiesterases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to apoptosis in cancer cells or reduced inflammation . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolo[2,3-b]pyridine group distinguishes it from analogues like WYE-687 and PF-04449613, which prioritize phenyl or morpholinyl substituents for hydrophobic interactions .
Pharmacokinetic Profiles
| Parameter | Target Compound (Predicted) | WYE-687 | PF-04449613 |
|---|---|---|---|
| LogP | ~2.5 | 3.8 | 3.2 |
| Plasma Protein Binding | 85% (est.) | 92% | 89% |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Low | High |
Biological Activity
The compound 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine represents a novel class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure comprising multiple aromatic rings and a tetrahydropyridine core. Its molecular formula is , with a molecular weight of approximately 290.31 g/mol. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:
- Phosphoinositide 3-Kinase (PI3K) : The compound has been shown to inhibit PI3K activity, which plays a crucial role in regulating cell growth and survival. PI3K dysregulation is implicated in various cancers and inflammatory diseases .
- Protein Kinase B (Akt) : By modulating the PI3K/Akt pathway, this compound may influence cell proliferation and apoptosis .
Anticancer Activity
Research indicates that the compound demonstrates significant anticancer properties through its ability to inhibit tumor cell proliferation. For instance:
- In vitro Studies : Cell line assays have shown that treatment with this compound leads to reduced viability in cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's ability to modulate immune responses suggests potential applications in treating inflammatory diseases:
- Cytokine Modulation : It has been observed that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines :
- Inflammatory Disease Model :
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example:
- Step 1 : Alkylation of pyrazole precursors using NaH/MeI in THF at 0°C to room temperature (rt) to introduce substituents .
- Step 2 : Nitration or boronic acid cross-coupling (e.g., with Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O at 105°C) to build fused rings .
- Step 3 : Hydrogenation (H₂/THF) or acylation (e.g., nicotinoyl chloride/pyridine) for final functionalization . Key considerations : Solvent choice (THF, dioxane), temperature control, and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield and purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry of fused rings and substituent positions. For example, pyrazolo[3,4-d]pyrimidine derivatives show distinct aromatic proton splitting patterns .
- HPLC/UPLC : To monitor reaction progress and ensure >95% purity, especially for intermediates prone to by-products (e.g., incomplete cyclization) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns of the tetrahydropyridine core .
Q. What are the primary biological targets or pathways associated with this compound?
Pyrazolo-pyrimidine and pyrrolo-pyridine moieties are known to interact with kinase enzymes (e.g., JAK/STAT, PI3K) and inflammatory mediators. Preliminary studies suggest antiproliferative activity via apoptosis induction in cancer cell lines, though target validation requires kinase profiling assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions, particularly during cross-coupling steps?
- Catalyst screening : Pd(PPh₃)₄ is standard, but PEPPSI-type catalysts may improve efficiency in Suzuki-Miyaura couplings for aryl boronic acids .
- Solvent optimization : Replacing dioxane with toluene/EtOH mixtures can reduce side reactions in nitro group reductions .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Q. How do structural modifications (e.g., substituent variation on pyrazole/pyridine rings) influence bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings enhance kinase inhibition by increasing binding affinity to ATP pockets .
- Hydrophobic substituents (e.g., ethyl/morpholine on tetrahydropyridine) improve membrane permeability, as shown in analogs with IC₅₀ values <100 nM in cellular assays .
- Pyrrolo[2,3-b]pyridine substitution : Replacing with indole analogs reduces off-target effects in inflammation models .
Q. How can conflicting data on biological activity across studies be resolved?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from differences in cell lines (HeLa vs. MCF-7) or assay conditions (ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsome assays to identify rapid degradation pathways that may mask true potency in vitro .
- X-ray crystallography : Co-crystallization with target proteins (e.g., PI3Kγ) can clarify binding modes and validate competitive inhibition mechanisms .
Q. What strategies are effective for resolving regioselectivity challenges in fused-ring systems?
- Directing group installation : Temporary groups (e.g., -OMe) on pyrimidine rings guide cross-coupling reactions to the desired position .
- Computational modeling : DFT calculations predict favorable transition states for cyclization steps, reducing undesired regioisomers .
- Microwave-assisted synthesis : Enhances selectivity in heterocycle formation by accelerating kinetic pathways .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyrazole alkylation | NaH, MeI, THF, 0°C→rt | 78 | 92 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C | 65 | 89 | |
| Hydrogenation | H₂, THF, rt | 90 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
